molecular formula C17H15F2NO B11428253 4-(2,3-difluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

4-(2,3-difluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11428253
M. Wt: 287.30 g/mol
InChI Key: RZSIVRYPHQPFCD-UHFFFAOYSA-N
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Description

4-(2,3-difluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinolinones. This compound is characterized by the presence of a difluorophenyl group and dimethyl substitutions on the quinolinone core. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-difluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-difluoroaniline and 3,4-dimethylphenylacetylene.

    Cyclization: The key step involves the cyclization of the starting materials to form the quinolinone core. This can be achieved through a palladium-catalyzed cyclization reaction under mild conditions.

    Functional Group Introduction: The difluorophenyl and dimethyl groups are introduced through subsequent reactions, such as electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Catalysts: Employing efficient catalysts to enhance reaction rates.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-difluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinolinones and dihydroquinolines, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

4-(2,3-difluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3-difluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Interacting with cellular receptors to trigger specific signaling pathways.

    DNA Intercalation: Intercalating into DNA, thereby affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-difluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both difluorophenyl and dimethyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15F2NO

Molecular Weight

287.30 g/mol

IUPAC Name

4-(2,3-difluorophenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C17H15F2NO/c1-9-6-7-12-13(8-15(21)20-17(12)10(9)2)11-4-3-5-14(18)16(11)19/h3-7,13H,8H2,1-2H3,(H,20,21)

InChI Key

RZSIVRYPHQPFCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=C(C(=CC=C3)F)F)C

Origin of Product

United States

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